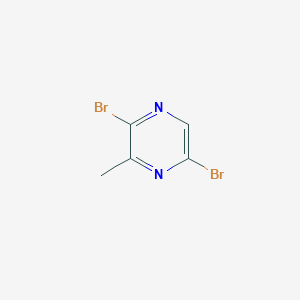![molecular formula C8H7N3O2 B3000169 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1551176-30-7](/img/structure/B3000169.png)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazolopyridines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives has been reported using different methods. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation produced fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine using 2-chloronicotinic acid as the starting material through a series of reduction, oxidation, oximation, and cyclization steps . Additionally, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids was achieved by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid .
Molecular Structure Analysis
The molecular structures of synthesized pyrazolopyridine derivatives have been characterized using various spectroscopic techniques. For example, the structures of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives were determined spectroscopically, and the reaction mechanisms were examined theoretically . Similarly, the structures of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyridine derivatives has been explored in various studies. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products depending on the reaction conditions . Another study reported the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates through reactions with binucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. Semiempirical calculations have been used to reveal favored geometries, such as a boat conformation in the dihydropyridine system and a planar pyrazole ring . The solubility, melting points, and stability of these compounds can vary significantly depending on the substituents and reaction conditions used during synthesis.
Relevant Case Studies
Several studies have investigated the biological activities of pyrazolopyridine derivatives. For example, new derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited antiviral activity against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus . Additionally, some 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were found to be good antibacterial agents . These case studies highlight the potential of pyrazolopyridine derivatives in the development of new therapeutic agents.
Applications De Recherche Scientifique
Antibacterial Properties
1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives exhibit antibacterial activities. Research by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating their efficacy as antibacterial agents (Maqbool et al., 2014).
Structural and Vibrational Spectra Analysis
The compound has been studied for its structure and vibrational spectra. Bahgat et al. (2009) conducted FT-IR and FT-Raman spectra analyses on similar compounds, providing insights into their fundamental structures (Bahgat et al., 2009).
Combinatorial Chemistry Applications
It's also used in combinatorial chemistry. Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating their potential for amide coupling and heterocyclizations (Volochnyuk et al., 2010).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their biomedical applications and synthetic methods (Donaire-Arias et al., 2022).
Potential as Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines, exploring their potential as anticancer agents and cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).
Antiviral Activity
Bernardino et al. (2007) synthesized derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity against viruses like Herpes simplex (Bernardino et al., 2007).
Novel Synthesis Methods
Ghaedi et al. (2015) presented an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives, showcasing the versatility in synthesizing such compounds (Ghaedi et al., 2015).
Development as PPARα-selective Agonists
Miyachi et al. (2019) explored 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists, contributing to the understanding of structure-activity relationships in these compounds (Miyachi et al., 2019).
Ultrasound-promoted Synthesis
Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction under ultrasound irradiation, emphasizing the novel methods of synthesis (Nikpassand et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been identified as selective activators of pparα , a nuclear receptor involved in the regulation of lipid and glucose metabolism .
Mode of Action
It’s known that pparα activators bind to the ligand-binding domain (lbd) of pparα, inducing a conformational change that organizes the activation function 2 (af-2) surface to accommodate a transcriptional coactivator . This process is likely to be similar for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Biochemical Pathways
As a potential pparα activator, it may influence the peroxisome proliferator-activated receptor (ppar) signaling pathway, which plays a crucial role in the regulation of lipid and glucose metabolism .
Pharmacokinetics
In silico admet studies of similar pyrazolo[3,4-d]pyrimidine compounds have shown suitable pharmacokinetic properties .
Result of Action
As a potential pparα activator, it may influence the expression of genes involved in lipid and glucose metabolism, potentially leading to changes in these metabolic processes .
Action Environment
For instance, microwave irradiation and grinding techniques have been found to be more environmentally tolerant and easily controlled for the synthesis of similar compounds .
Propriétés
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXGRCLGPVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)
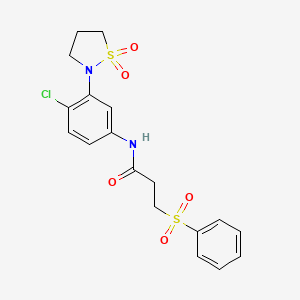
![2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3000091.png)
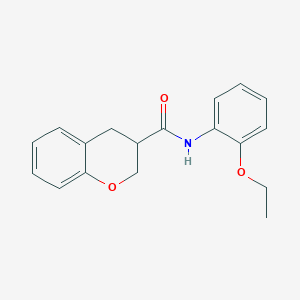



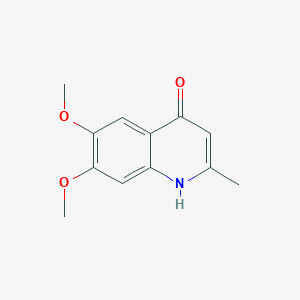
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)
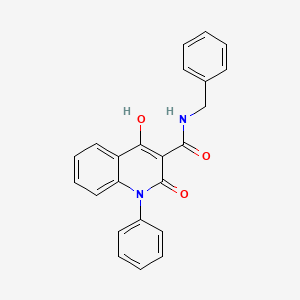
![4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3000105.png)

